Cbz-3-(1-naphthyl)-D-Ala

Description

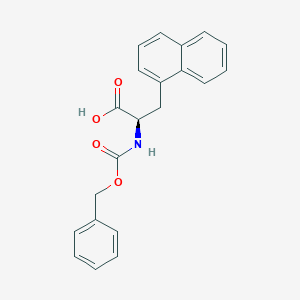

Cbz-3-(1-naphthyl)-D-Ala (CAS 96402-43-6) is a carbobenzyloxy (Cbz)-protected D-amino acid derivative featuring a 1-naphthyl substituent at the β-carbon of the alanine backbone. Its molecular formula is C₂₁H₁₉NO₄, with a molecular weight of 349.38 g/mol . The Cbz group serves as a protective moiety for the amine functionality during peptide synthesis, while the bulky 1-naphthyl group confers unique steric and electronic properties. The D-configuration distinguishes it from its L-enantiomer (CAS 65365-15-3), influencing its metabolic stability and biological interactions .

Properties

IUPAC Name |

(2R)-3-naphthalen-1-yl-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c23-20(24)19(22-21(25)26-14-15-7-2-1-3-8-15)13-17-11-6-10-16-9-4-5-12-18(16)17/h1-12,19H,13-14H2,(H,22,25)(H,23,24)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYQEAGTPQSPLT-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=CC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-3-(1-naphthyl)-D-Ala typically involves the protection of the amino group of D-alanine with a carbobenzoxy group. This can be achieved through the reaction of D-alanine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The naphthyl group is then introduced through a Friedel-Crafts acylation reaction using 1-naphthyl acetic acid and a suitable catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated peptide synthesizers that can efficiently carry out the protection and acylation reactions under controlled conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Cbz-3-(1-naphthyl)-D-Ala can undergo various chemical reactions, including:

Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.

Reduction: The carbobenzoxy group can be removed through hydrogenation to yield the free amine.

Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the removal of the carbobenzoxy group.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Free amine (3-(1-naphthyl)-D-alanine).

Substitution: Halogenated or nitrated derivatives of the naphthyl group.

Scientific Research Applications

Cbz-3-(1-naphthyl)-D-Ala has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex peptides and proteins.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the field of cancer research.

Industry: Utilized in the production of specialty chemicals and as a building block for various organic compounds.

Mechanism of Action

The mechanism of action of Cbz-3-(1-naphthyl)-D-Ala involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyl group can enhance the binding affinity of the compound to its target, while the carbobenzoxy group can protect the amino group from unwanted reactions during synthesis. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below highlights critical distinctions between Cbz-3-(1-naphthyl)-D-Ala and related Cbz-protected amino acids:

Research Findings and Functional Insights

Steric Effects and Solubility :

- The 1-naphthyl group in this compound introduces significant steric bulk compared to phenyl or methyl substituents in analogs like Cbz-D-phenylalanine or N-Cbz-N-methyl-D-phenylalanine. This reduces solubility in polar solvents but enhances binding to hydrophobic pockets in target proteins .

- In contrast, N-methylated derivatives (e.g., CAS 114526-00-0) exhibit improved membrane permeability due to reduced hydrogen-bonding capacity .

Enantiomeric Specificity :

- The D-configuration of this compound confers resistance to enzymatic degradation by proteases, making it valuable for stable peptide analogs. Its L-enantiomer (CAS 65365-15-3) is more susceptible to hydrolysis .

Synthetic Utility: this compound is used in solid-phase peptide synthesis (SPPS) for introducing aromatic rigidity into peptide backbones. Its analogs with morpholine or piperazinone cores (e.g., Combi-Blocks QD-6444, SS-2693) are tailored for constrained cyclic peptides .

Critical Notes and Limitations

- Synthesis Challenges : The 1-naphthyl group complicates purification due to aggregation tendencies, requiring specialized chromatography .

- Data Gaps: Limited studies compare the biological efficacy of this compound with its phenylalanine-based analogs. Further research is needed to explore its role in targeting specific receptors.

Biological Activity

Overview

Cbz-3-(1-naphthyl)-D-Ala, also known as carbobenzoxy-3-(1-naphthyl)-D-alanine, is a derivative of the amino acid D-alanine characterized by a naphthyl group and a carbobenzoxy protecting group. This compound is notable for its applications in peptide synthesis and its potential biological activities, including enzyme inhibition and receptor binding.

Structure and Composition

The molecular formula of this compound is . The presence of the naphthyl group enhances its lipophilicity, potentially impacting its biological interactions.

Synthesis Methods

The synthesis typically involves protecting the amino group of D-alanine with a carbobenzoxy group, followed by the introduction of the naphthyl moiety through Friedel-Crafts acylation. The general reaction pathway can be summarized as follows:

-

Protection of D-Alanine :

-

Friedel-Crafts Acylation :

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The naphthyl group enhances binding affinity to targets, while the carbobenzoxy group protects the amino functionality during chemical reactions.

Enzyme Inhibition Studies

Research indicates that this compound acts as a potent inhibitor for various enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit enzymes such as:

- Trypanothione reductase : Important for maintaining redox balance in cells.

- Urease : Involved in nitrogen metabolism.

Receptor Binding Studies

In receptor binding assays, this compound has demonstrated significant binding affinities, which are crucial for drug development targeting specific receptors. These studies highlight its potential role in pharmacological applications.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the naphthyl group or the amino acid backbone can significantly alter biological activity. For example, compounds with different naphthyl substitutions exhibit varying degrees of enzyme inhibition and receptor affinity.

Antitumor Activity

A study published in 2022 examined diarylpentanoids related to this compound and found that certain derivatives exhibited promising antitumor activity. The findings suggested that structural modifications could enhance cytotoxic effects against tumor cell lines .

Antimicrobial Properties

Research has also indicated that this compound derivatives possess antimicrobial properties, particularly against Staphylococcus aureus. Inhibition of biofilm formation was notably observed, which is critical for developing new antibiotics .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Notable Features |

|---|---|---|

| Cbz-3-(2-naphthyl)-D-Ala | Moderate antitumor activity | Different position affects reactivity |

| Cbz-3-(1-naphthyl-L-Ala | Lower binding affinity | L-isomer shows distinct interactions |

| Cbz-3-(1-phenyl)-D-Ala | Variable activity | Phenyl group alters chemical properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.